![molecular formula C15H16O3 B1449331 Benzyl 6-oxospiro[3.3]heptane-2-carboxylate CAS No. 1447942-35-9](/img/structure/B1449331.png)

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate

Overview

Description

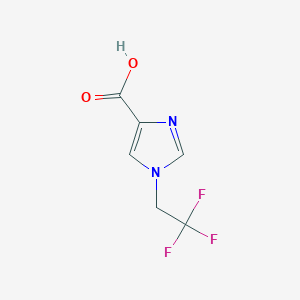

“Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is a chemical compound with the molecular formula C15H16O3 . It is available for purchase for pharmaceutical testing .

Synthesis Analysis

The synthesis of similar compounds has been documented in the literature . For instance, the synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate involved the stepwise construction of the cyclobutane ring from 1,3-dibromopropane . The nitrile intermediate was reduced with lithium aluminum hydride to furnish the primary amine, which spontaneously displaced the tosyl group to ring close and form the azaspiro[3.3]heptane derivative .Molecular Structure Analysis

The molecular structure of “Benzyl 6-oxospiro[3.3]heptane-2-carboxylate” is characterized by a spiro[3.3]heptane core, which is a seven-membered ring with two adjacent quaternary carbon atoms .Scientific Research Applications

Application 1: Bioisostere in Drug Design

- Summary of Application: The spiro[3.3]heptane core has been shown to be a saturated benzene bioisostere. This scaffold was incorporated into various drugs, including the anticancer drugs sonidegib and vorinostat, and the anesthetic drug benzocaine .

- Results or Outcomes: The patent-free saturated analogs obtained showed high potency in the corresponding biological assays .

Application 2: Building Block for New Drug Candidates

- Summary of Application: The 6-oxa-2-azaspiro[3.3]heptane fragment, which is part of the compound you mentioned, has been used as a building block for new drug candidates .

- Methods of Application: An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane is presented in the source .

- Results or Outcomes: The isolation of this compound as a sulfonic acid salt yields a more stable and more soluble product, enabling access to a wider range of reaction conditions with the spirobicyclic 2-oxa-6-azaspiro[3.3]heptane .

Application 3: Synthesis of Amino Acids

- Summary of Application: The 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, which are part of the compound you mentioned, have been synthesized. These compounds are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes .

- Methods of Application: The synthesis was performed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .

- Results or Outcomes: The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Application 4: Ketoreductase-catalyzed Access

- Summary of Application: The spiro[3.3]heptane derivatives have been accessed through a ketoreductase-catalyzed process .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this process were not detailed in the source .

Application 5: Synthesis of Spirocyclic Amino Acids

- Summary of Application: The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid was performed. These compounds are analogues of the natural compounds ornitine and GABA, respectively, which play important roles in biological processes .

- Methods of Application: Both four-membered rings in the spirocyclic scaffold were constructed by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N-bis-nucleophiles .

- Results or Outcomes: The two novel amino acids were added to the family of the sterically constrained amino acids for use in chemistry, biochemistry, and drug design .

Application 6: Ketoreductase-catalyzed Access

- Summary of Application: The spiro[3.3]heptane derivatives have been accessed through a ketoreductase-catalyzed process .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: The outcomes of this process were not detailed in the source .

properties

IUPAC Name |

benzyl 2-oxospiro[3.3]heptane-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O3/c16-13-8-15(9-13)6-12(7-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTBEJJGKUTHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6-oxospiro[3.3]heptane-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Formylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1449267.png)